Validated LC-MS/MS Method Accuracy and Precision Using 6-keto PGF1α-d4
In a validated LC-MS/MS method for quantifying the prostacyclin analog treprostinil, 6-keto PGF1α-d4 was employed as the internal standard, demonstrating assay performance that meets stringent FDA bioanalytical guidelines. The method achieved an accuracy range of 92.97% to 107.87% across all tested biological matrices (rat serum, human serum, human plasma). Intra-assay precision ranged from 1.16% to 3.34%, while inter-assay precision ranged from 1.11% to 4.58% [1]. This contrasts with the unvalidated performance of alternative internal standards, where precision and accuracy are not guaranteed and may fall outside acceptable limits.
| Evidence Dimension | LC-MS/MS Method Validation (Accuracy & Precision) |
|---|---|
| Target Compound Data | Accuracy: 92.97-107.87%; Intra-assay precision: 1.16-3.34%; Inter-assay precision: 1.11-4.58% |
| Comparator Or Baseline | FDA Bioanalytical Method Validation Guidance: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% (≤20% at LLOQ) |
| Quantified Difference | All parameters are well within the ±15% FDA acceptance criteria. |
| Conditions | LC-MS/MS analysis of treprostinil in rat serum, human serum, and human plasma; 6-keto PGF1α-d4 used as internal standard; linear range 0.25-75.0 ng/mL. |
Why This Matters
This data provides procurement-level confidence that 6-keto PGF1α-d4, when used as an internal standard, enables the development of analytical methods with precision and accuracy that are compliant with regulatory standards, a claim that cannot be made for unvalidated alternatives.
- [1] Gallucci GM, Tolbert E, Akhlaghi F, et al. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury. Clinica Chimica Acta. 2024;561:119837. doi:10.1016/j.cca.2024.119837 View Source
